Carbamazepine 10,11-epoxide

Anticonvulsant Activity Maximal Electroshock Seizure Pharmacodynamics

Researchers developing clinical or forensic LC-MS/MS methods for carbamazepine monitoring require a pure standard to avoid cross-reactivity with the parent drug (m/z 237→194) or inactive diol metabolite. Carbamazepine 10,11-epoxide (CBZ-E) resolves this challenge. • Unique m/z 253→210 transition ensures unambiguous identification and quantification. • Essential CYP3A4/CYP2C8 probe (Vmax = 1730 pmol/min/nmol P450 for CYP3A4). • Validated comparator in MES epilepsy models and toxicology assessments. Supplied as ≥98% HPLC analytical standard; ships ambient.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 36507-30-9
Cat. No. B195693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamazepine 10,11-epoxide
CAS36507-30-9
Synonyms10,11-epoxycarbamazepine
carbamazepine 10,11-epoxide
carbamazepine 10,11-oxide
carbamazepine epoxide
carbamazepine epoxide, 1a-(13)C-labeled
CARBAMAZEPINE-10,11-EPOXIDE
CBZ-10,11-epoxide
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
InChIInChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
InChIKeyZRWWEEVEIOGMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Carbamazepine 10,11-Epoxide: Active Metabolite Overview


Carbamazepine 10,11-epoxide (CBZ-E) is the primary pharmacologically active metabolite of the anticonvulsant carbamazepine, formed via cytochrome P450 (CYP)-mediated oxidation in the liver [1]. It shares the anticonvulsant mechanism of action with the parent drug, limiting high-frequency neuronal firing through voltage-dependent sodium channel modulation [2]. For procurement purposes, it is critical to understand that this compound is not merely an inactive byproduct but a distinct chemical entity (C15H12N2O2, MW 252.3) that contributes significantly to both therapeutic efficacy and toxicity in vivo [3].

1
Procurement Context
Active metabolite reference standard for CBZ pharmacological studies
2
Pathway Probe Fit
CYP3A4/CYP2C8 dual-pathway probe for metabolic interaction research
3
Analytical Fit
Distinct MS/MS transition supports interference-free LC-MS bioanalysis

Risks of Substituting Carbamazepine 10,11-Epoxide


Generic substitution with the parent drug carbamazepine (CBZ) or the inactive 10,11-diol metabolite is scientifically invalid for applications requiring Carbamazepine 10,11-epoxide. While CBZ and CBZ-E exhibit comparable anticonvulsant potency in some models, they are distinct chemical entities with different molecular weights (252.3 vs 236.3), distinct MS/MS transitions (m/z 253→210 vs m/z 237→194), and divergent solubility profiles [1]. Furthermore, the 10,11-diol metabolite is pharmacologically inactive and shows poor brain penetration, making it unsuitable as a control or comparator [2]. Using the wrong compound compromises the validity of analytical calibration curves, enzyme kinetic studies, and in vivo toxicity models.

Target CBZ-E
Distinct molecular identity: MW 252.3, MS/MS m/z 253→210. Parent drug carbamazepine (MW 236.3, m/z 237→194) may not substitute in analytical or metabolic studies due to divergent detection channels and solubility profiles.
Risk 10,11-Diol
The 10,11-diol metabolite lacks reported pharmacological activity and exhibits low brain-penetration profile. Use as a substitute compromises enzyme kinetic studies and in vivo model-response interpretation.

Carbamazepine 10,11-Epoxide Comparative Evidence


Anticonvulsant Efficacy in Maximal Electroshock Model

In the mouse maximal electroshock seizure (MES) model, Carbamazepine 10,11-epoxide (CBZ-E) demonstrated anticonvulsant activity that was only slightly less potent than the parent drug carbamazepine (CBZ), confirming its status as a significant contributor to in vivo efficacy [1]. Both compounds were equally ineffective against seizures induced by pentylenetetrazole and bicuculline [1].

MES Model Response
Head-to-head
CBZ-E slightly lower endpoint response vs CBZ; both ineffective against PTZ/bicuculline
Model-response endpoint context for comparator studies
Mouse MES model; brain concentration analysis
Anticonvulsant Activity Maximal Electroshock Seizure Pharmacodynamics

Neurotoxicity Equivalence to Carbamazepine

A direct comparison in mice found that Carbamazepine 10,11-epoxide (CBZ-E) displayed similar neurotoxicity to carbamazepine (CBZ). The therapeutic index of a combination of CBZ and CBZ-E was found to be similar to that of CBZ alone, indicating that the metabolite does not offer a distinct safety advantage over the parent [1].

Neurotoxicity Endpoint
Head-to-head
CBZ-E reported similar neurotoxicity endpoint to CBZ; endpoint-response ratio comparable
Supports toxicity-endpoint contribution review
Mouse model; neurological assessment
Neurotoxicity Therapeutic Index Adverse Effects

CYP3A4 and CYP2C8 Dual Formation Pathway

Unlike many other metabolites formed by a single enzyme, the formation of Carbamazepine 10,11-epoxide from carbamazepine is catalyzed primarily by CYP3A4, but with a defined minor contribution from CYP2C8. This dual-enzyme pathway has specific kinetic parameters: cDNA-expressed CYP3A4 catalyzed epoxidation with a Vmax of 1730 pmol/min/nmol P450 and a Km of 442 µM [1].

CYP3A4 Kinetics
Head-to-head
Vmax 1730 pmol/min/nmol P450, Km 442 µM
Supports CYP3A4/CYP2C8 probe-substrate assay context
cDNA-expressed CYP3A4; human liver microsomes
Drug Metabolism Cytochrome P450 Enzyme Kinetics

Concentration Ratio in Therapeutic Drug Monitoring

In therapeutic drug monitoring (TDM), the plasma concentration of Carbamazepine 10,11-epoxide is a critical variable. At therapeutic doses, its concentration is generally about 20% of the parent drug, but this ratio can rise dramatically to 50-80% after overdose, and even higher (up to 450%) in cases of severe toxicity or drug interactions [1].

CBZ-E/CBZ Ratio
Class-level
~0.2 (therapeutic) to >4.5 (fatal ingestion)
Supports research-matrix calibration context
Human plasma; context-dependent ratio
Therapeutic Drug Monitoring Pharmacokinetics Clinical Toxicology

Unique MS/MS Transition for LC-MS Quantitation

For quantitative bioanalysis, Carbamazepine 10,11-epoxide is distinguished from its parent drug and other metabolites by a specific mass transition. Using selected reaction monitoring (SRM) in positive ion mode, CBZ-E is monitored by the m/z 253→210 transition, which differs from the m/z 237→194 transition used for carbamazepine [1].

MS/MS Transition
Head-to-head
CBZ-E: m/z 253→210 vs CBZ: m/z 237→194 (+16 Da)
Method specificity: supports interference-free SRM development
ESI-MS/MS, positive ion mode
Analytical Chemistry LC-MS/MS Bioanalysis

Key Applications of Carbamazepine 10,11-Epoxide


TDM and Forensic Toxicology Reference Standard

Procurement as a certified analytical standard is mandatory for any clinical or forensic laboratory developing or validating LC-MS/MS methods for carbamazepine monitoring. The unique m/z 253→210 transition of CBZ-E [1] necessitates a pure standard for accurate calibration and to prevent misidentification with other metabolites. The extreme variability in the CBZ-E/CBZ ratio (from 0.2 to >4.5) in overdose cases [2] makes its accurate quantification essential for clinical interpretation.

CYP3A4/CYP2C8 Enzyme Activity Probe

For drug metabolism and pharmacokinetic (DMPK) researchers, CBZ-E serves as a specific probe for assessing the activity of the CYP3A4/CYP2C8 pathway. Unlike using carbamazepine itself, which may be subject to auto-induction, monitoring the formation of CBZ-E (Vmax = 1730 pmol/min/nmol P450 for CYP3A4) provides a clearer signal of enzyme function [3].

Active Control in Anticonvulsant Screening

In preclinical epilepsy research, CBZ-E is used as a comparator compound or active control in maximal electroshock (MES) models. Its defined potency, which is slightly less than that of carbamazepine, allows researchers to benchmark new chemical entities against a known active metabolite that contributes significantly to the parent drug's in vivo effect [4].

Neurotoxicity and Safety Pharmacology

Toxicology studies seeking to understand or mitigate the adverse effects of carbamazepine therapy require CBZ-E as a test article. Evidence confirms that the metabolite exhibits neurotoxicity comparable to the parent drug and contributes to the overall toxicological profile [4], making it an essential component for comprehensive safety assessments.

Application
Selection Property
Validation Focus
PK Bioanalysis & Forensic Research
Certified analytical standard with unique SRM transition
Method validation and research-matrix calibration
CYP3A4/CYP2C8 Pathway Probe
Defined formation kinetics for dual-enzyme pathway
Metabolic interaction and enzyme-activity studies
Anticonvulsant Model Comparator
Reported MES model endpoint-response context
Comparator benchmarking in preclinical seizure models
Neurotoxicity Endpoint Research
Reported toxicity-endpoint contribution profile
Safety-related endpoint monitoring and toxicology studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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